molecular formula C7H9F3N4 B1480779 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide CAS No. 2097982-55-1

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

Cat. No.: B1480779
CAS No.: 2097982-55-1
M. Wt: 206.17 g/mol
InChI Key: GETFULKYHRQVMJ-UHFFFAOYSA-N
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Description

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group, a trifluoromethyl group, and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide with ethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the ethylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ethyl or trifluoromethyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives.

Scientific Research Applications

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboximidamide group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole-5-carboximidamide
  • 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
  • 3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

Uniqueness

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is unique due to the presence of both the ethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable for various applications .

Properties

IUPAC Name

2-ethyl-5-(trifluoromethyl)pyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4/c1-2-14-4(6(11)12)3-5(13-14)7(8,9)10/h3H,2H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETFULKYHRQVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Reactant of Route 2
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Reactant of Route 3
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Reactant of Route 4
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Reactant of Route 5
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Reactant of Route 6
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

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